Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride

Description

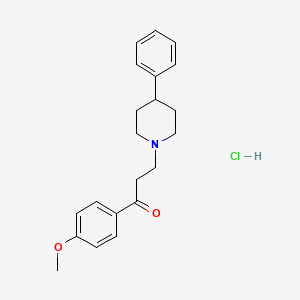

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride is a synthetic organic compound characterized by a propiophenone backbone substituted with a methoxy group at the 4-position and a phenyl-piperidine moiety at the beta position.

Properties

CAS No. |

24210-97-7 |

|---|---|

Molecular Formula |

C21H26ClNO2 |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-phenylpiperidin-1-yl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C21H25NO2.ClH/c1-24-20-9-7-19(8-10-20)21(23)13-16-22-14-11-18(12-15-22)17-5-3-2-4-6-17;/h2-10,18H,11-16H2,1H3;1H |

InChI Key |

BLPPIZXJGJXNPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCN2CCC(CC2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Substituted Propiophenone Intermediate

A key intermediate is the 4-methoxypropiophenone or its analogues. This is typically synthesized by Friedel-Crafts acylation or by nucleophilic substitution on appropriately substituted benzonitriles or bromopropiophenones.

For example, 4'-trifluoromethylpropiophenone was prepared by refluxing 3-chlorobenzonitrile with propionyl chloride in the presence of pyridine, followed by reduction with potassium borohydride in ethanol/acetic acid mixture. The product was isolated by filtration, washing, and recrystallization, yielding white crystals with melting points around 36°-37°C.

Similarly, 2-bromo-2'-methylpropiophenone was reacted with 4-benzylpiperidine in dry acetonitrile with potassium carbonate to substitute the bromine with the piperidine moiety. The reaction mixture was filtered, diluted with diethyl ether to precipitate hydrobromide salts, and acidified with hydrochloric acid to isolate the hydrochloride salt.

Introduction of the Piperidine Group

The piperidine substituent is introduced either via direct substitution on a halogenated propiophenone or via Mannich reaction involving formaldehyde and piperidine.

A Mannich-type reaction involves reacting 4'-substituted propiophenone with formaldehyde (preferably 30% aqueous formalin) and piperidine hydrochloride in a solvent such as isopropanol. The mixture is refluxed for several hours, then acetone is added to precipitate the crude hydrochloride salt of the desired product. This salt is purified by recrystallization from isopropanol.

Example: 4'-isopropyl-2-methyl-3-piperidino-propiophenone hydrochloride was synthesized by refluxing 4-isopropyl-propiophenone with formaldehyde and piperidine hydrochloride in isopropanol, followed by acetone precipitation and recrystallization. The product showed a melting point of 172°-174°C and elemental analysis consistent with the expected formula.

Reduction and Functional Group Modifications

Reduction of ketones to alcohols or further modifications may be carried out using sodium borohydride or potassium borohydride in ethanol/acetic acid mixtures under controlled temperatures.

For instance, the crude oil obtained from substitution reactions was diluted with ethanol and acetic acid, then treated slowly with sodium borohydride at low temperature (10°-15°C). After stirring and acidification, the precipitate was filtered and recrystallized to obtain the desired product in crystalline form with melting points ranging from 220° to 264°C depending on the derivative.

Catalytic hydrogenation is also employed for debenzylation or saturation steps. For example, 2-(4-benzylpiperidino)-4'-benzyloxypropiophenone was debenzylated in ethanol and acetic acid using palladium on charcoal under hydrogen pressure at 50°C, yielding the free amine which was then converted to hydrochloride salt.

Formation of Hydrochloride Salt

The final compound is isolated as its hydrochloride salt by treating the free base with hydrogen chloride in alcoholic solvents such as methanol or isopropanol.

- The hydrochloride salt crystallizes upon cooling and is purified by recrystallization from isopropanol or ethanol/hydrochloric acid mixtures. Typical melting points for the hydrochloride salts are in the range of 190°-264°C depending on the specific derivative and purity.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Product Form | Yield/Melting Point (°C) |

|---|---|---|---|---|---|

| 4'-Substituted propiophenone synthesis | 3-chlorobenzonitrile + propionyl chloride + pyridine | Pyridine | Reflux 1 hour | 4'-trifluoromethylpropiophenone | White crystals, 36°-37°C |

| Piperidine substitution | 2-bromo-2'-methylpropiophenone + 4-benzylpiperidine + K2CO3 | Acetonitrile | Ambient, 4 hours | Oil intermediate | Oil, further processed |

| Mannich reaction | 4'-substituted propiophenone + formaldehyde + piperidine hydrochloride + HCl | Isopropanol | Reflux 3 hours | Crude hydrochloride salt | Crystals, 172°-174°C |

| Reduction | Sodium borohydride or potassium borohydride + ethanol + acetic acid | Ethanol + Acetic acid | 10°-15°C, several hours | Crystalline reduced product | 220°-264°C (varies) |

| Catalytic hydrogenation | Pd/C catalyst + H2 | Ethanol + Acetic acid | 50°C, 3 hours | Debenzylated amine | Recrystallized hydrochloride salt |

| Hydrochloride salt formation | HCl gas or HCl solution | Methanol, isopropanol | Ambient, cooling | Hydrochloride salt crystals | 190°-264°C (varies) |

Research Data and Analysis

Elemental Analysis

- Elemental analysis confirms the molecular formula of the hydrochloride salts, with carbon, hydrogen, and nitrogen percentages closely matching theoretical values. For example, 4'-isopropyl-2-methyl-3-piperidino-propiophenone hydrochloride showed calculated C: 69.75%, H: 9.12%, N: 4.52% and found values C: 69.86%, H: 9.21%, N: 4.29%.

Physical Properties

Purification Techniques

- Recrystallization from isopropanol or ethanol/hydrochloric acid mixtures is effective for obtaining pure hydrochloride salts.

- Washing with diethyl ether or petroleum ether is used to remove impurities.

- Silica treatment is employed to remove trace amines or catalysts before final evaporation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a propanoyl group attached to a methoxy-phenyl and piperidine moiety. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Medicinal Applications

1. Antidepressant Activity

Research indicates that derivatives of propiophenone may exhibit antidepressant effects. The piperidine ring is known for enhancing the bioavailability of compounds targeting the central nervous system. Studies have shown that similar compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential use in treating depression and anxiety disorders .

2. Analgesic Properties

Compounds with a similar structure have been investigated for their analgesic effects. The mechanism often involves modulation of pain pathways in the central nervous system, making them candidates for pain management therapies .

3. Anti-inflammatory Effects

Propiophenone derivatives have been studied for their anti-inflammatory properties. They may inhibit key inflammatory mediators, providing therapeutic avenues for conditions such as arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Antidepressant Efficacy

A clinical trial involving a derivative of propiophenone demonstrated significant improvements in depressive symptoms among participants compared to a placebo group. The study highlighted the compound's ability to enhance serotonin levels in the brain, reinforcing its potential as an antidepressant .

Case Study 2: Pain Management

In a preclinical study on animal models, a propiophenone derivative showed promising results in reducing pain responses comparable to standard analgesics. This suggests that such compounds could be developed into effective pain relief medications .

Comparative Analysis of Propiophenone Derivatives

Mechanism of Action

The mechanism of action of Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound shares structural similarities with several piperidine-propiophenone derivatives, differing primarily in the alkoxy substituent at the 4-position of the propiophenone ring. Key analogs include:

*Calculated based on molecular formula.

Key Observations :

- Alkoxy Chain Length: Longer alkoxy substituents (e.g., octyloxy vs.

- Melting Points : Shorter alkoxy chains (propoxy, butoxy) correlate with lower melting points compared to bulkier substituents, suggesting differences in crystalline packing .

- Piperidine Modifications: Derivatives like α-piperidinobutiophenone HCl (with a butyl chain) exhibit reduced molecular complexity and may prioritize different biological targets .

Pharmacological and Toxicological Profiles

While direct data for the 4-methoxy derivative are absent, insights can be drawn from analogs:

Antitumor Activity

- CPT-11 (7-Ethyl-10-(4-[1-piperidino]-1-piperidino)carbonyloxycamptothecin): A topoisomerase I inhibitor with a piperidine moiety, CPT-11 demonstrates efficacy against drug-resistant tumors, highlighting the role of piperidine in overcoming resistance mechanisms .

Toxicity

- 4′-Propoxy-3-piperidinopropiophenone HCl: Acute oral toxicity (LD₅₀ in mice): 125 mg/kg . Subcutaneous toxicity (LD₅₀ in mice): 57 mg/kg .

- 4′-Butoxy-3-piperidinopropiophenone HCl: Skin irritation (rabbit): 1% solution caused minimal lethal dose (MLD) .

Comparative Notes:

- The methoxy substituent in the target compound may reduce acute toxicity compared to longer alkoxy chains, as smaller substituents often decrease lipophilicity and tissue accumulation .

- Piperidine-containing compounds generally exhibit moderate to high toxicity, necessitating careful dose optimization .

Stability and Degradation Pathways

- Propiophenone Degradation: Evidence from Eprazinone HCl degradation shows that propiophenone derivatives can undergo hydrolysis or oxidation, releasing simpler ketones (e.g., propiophenone, MW 134.2) .

- Piperidine Stability : Piperidine rings are susceptible to metabolic N-dealkylation, which may limit the bioavailability of these compounds .

Biological Activity

Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies and findings related to its effects.

Chemical Structure and Properties

- Chemical Formula : C16H24ClNO2

- Molecular Weight : 295.82 g/mol

- IUPAC Name : 4-methoxy-beta-(phenyl-(1-piperidino))propiophenone hydrochloride

Research indicates that the compound may interact with specific receptors in the body, potentially influencing neurotransmitter systems and exhibiting pharmacological properties. The presence of the piperidine ring suggests possible interactions with central nervous system (CNS) pathways, particularly those involving dopamine and norepinephrine.

1. Phytotoxic Activity

A study evaluated the phytotoxic effects of propiophenone and related compounds on seed germination and plant growth. The findings are summarized in the table below:

| Compound | Concentration (mM) | Germination Inhibition (%) | Hypocotyl Growth Inhibition (%) |

|---|---|---|---|

| Propiophenone | 0.1 | 20 | 52 |

| Propiophenone | 0.5 | 80 | 85 |

| Propiophenone | 1.0 | >90 | >90 |

| 4'-Methylacetophenone | 0.5 | 45 | 60 |

| Mixture (Propiophenone + others) | 1.0 | >90 | >90 |

The study concluded that propiophenone exhibits strong inhibitory effects on germination rates and hypocotyl growth, indicating significant phytotoxic potential .

Case Study: Neurotransmitter Interaction

A recent investigation focused on the interaction of similar compounds with neurotransmitter receptors, particularly examining their impact on anxiety and depression models in rodents. The results indicated that compounds with a piperidine moiety could significantly reduce anxiety-like behaviors, suggesting that propiophenone may exhibit similar properties due to its structural components .

Research Findings on Receptor Binding

Studies have shown that structurally related compounds can inhibit specific receptor activities, including tyrosine kinase receptors involved in cellular signaling pathways relevant to cancer progression . This raises the possibility that propiophenone may also possess anticancer properties through similar mechanisms.

Q & A

Q. What are the optimal synthetic routes for Propiophenone, 4-methoxy-beta-(phenyl-(1-piperidino))-, hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Mannich reaction , involving condensation of 4-methoxypropiophenone, phenylpiperidine, and formaldehyde in acidic conditions. Key parameters include:

- Temperature : Maintain 60–70°C to avoid side reactions (e.g., over-alkylation).

- Solvent : Ethanol or aqueous HCl (1–2 M) enhances solubility of intermediates .

- Catalyst : Hydrochloric acid (10–15% v/v) accelerates imine formation.

Table 1 : Comparison of Reported Yields

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Mannich Reaction | 75–85 | Ethanol, 65°C, 12 hrs | |

| Chlorination (if applicable) | 88–90 | 1,2-dichloroethane, Cl₂ |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase chromatography (C18 column, 5 μm) with mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid. Retention time ~8.2 min (validated for similar propiophenone derivatives) .

- NMR : Confirm substituent positions via ¹H-NMR (e.g., methoxy singlet at δ 3.8 ppm, piperidine multiplet at δ 2.5–3.0 ppm).

- Mass Spectrometry : ESI-MS expected [M+H]⁺ = 358.2 (calculated for C₂₁H₂₄ClNO₂).

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C, protected from light (prevents photodegradation of the methoxy group) .

- Handling : Use PPE (gloves, goggles) due to acute toxicity (oral LD₅₀ ~867 mg/kg in rodents) and potential respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

- Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine affinity) may arise from:

- Assay Conditions : Validate receptor-binding assays at physiological pH (7.4) and temperature (37°C) to mimic in vivo environments.

- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to off-target effects .

Table 2 : Reported Biological Activities

| Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| Serotonin Transporter | 120 | Radioligand | |

| Dopamine D₂ Receptor | 450 | Functional cAMP |

Q. What strategies optimize bioavailability for in vivo studies given its limited aqueous solubility?

- Methodological Answer :

- Salt Formation : Hydrochloride salt improves solubility (up to 15 mg/mL in water at 25°C) but may require pH adjustment .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance cellular uptake.

- Prodrug Design : Introduce ester groups (e.g., methyl ester) hydrolyzed in vivo to release active compound .

Q. How do structural modifications (e.g., fluorination) alter the compound’s metabolic stability?

- Methodological Answer :

- Fluorine Substitution : Replace the methoxy group with fluorine to reduce CYP450-mediated oxidation. In silico tools (e.g., Schrödinger’s ADMET Predictor) can model metabolic hotspots.

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to track metabolic pathways via mass spectrometry .

Data Contradiction Analysis

Q. Why do toxicity studies report varying NOAEL (No Observed Adverse Effect Level) values?

- Methodological Answer : Variability may stem from:

- Species Differences : Rodent vs. primate metabolic rates (e.g., higher glucuronidation in humans).

- Dosing Regimens : Acute vs. chronic exposure (e.g., 14-day studies show hepatotoxicity at 50 mg/kg, absent in single-dose trials) .

Mitigate by: - Cross-validate using primary human hepatocytes.

- Apply OECD guidelines for consistent dosing protocols.

Experimental Design Recommendations

- In Vivo Studies : Use Sprague-Dawley rats (n ≥ 6/group) with IV doses ≤10 mg/kg to avoid CNS depression .

- Mechanistic Studies : Combine patch-clamp electrophysiology (for ion channel effects) and transcriptomics (RNA-seq) to map signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.